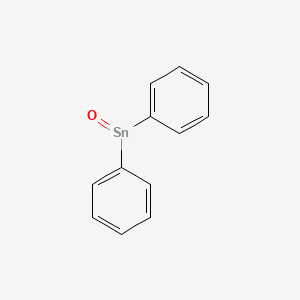

Diphenyltin oxide

Description

Properties

IUPAC Name |

oxo(diphenyl)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5.O.Sn/c2*1-2-4-6-5-3-1;;/h2*1-5H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPWQRIBARKZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315500 | |

| Record name | Oxodiphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2273-51-0, 31671-16-6 | |

| Record name | Oxodiphenylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2273-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxodiphenylstannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002273510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyltin oxide polymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2273-51-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxodiphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxodiphenylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diphenyltin Oxide and Its Derivatives

Direct Synthesis Routes of Diphenyltin (B89523) Oxide

While specific "direct" synthesis routes starting from elemental tin and a phenyl source are not extensively detailed in the provided search results, organotin oxides, in general, can be prepared through various methods. The focus in the literature appears to be more on indirect methods, particularly hydrolysis of diorganotin halides.

Precursor Chemistry and Conversion Pathways

Diphenyltin oxide is commonly synthesized from other organotin precursors, with diphenyltin dichloride being a primary starting material.

Synthesis from Diphenyltin Dichloride

A prevalent method for synthesizing this compound involves the reaction of diphenyltin dichloride (Ph₂SnCl₂) with a base, such as sodium hydroxide (B78521) (NaOH), in a solvent like methanol. This reaction typically leads to the precipitation of this compound as a white solid. unila.ac.idunila.ac.idjocpr.com

The reaction can be represented generally as: (C₆H₅)₂SnCl₂ + 2 NaOH → (C₆H₅)₂SnO + 2 NaCl + H₂O

Research indicates that stirring the reaction mixture for a specific duration, such as 60 minutes, can lead to high yields of this compound, for example, a 95% yield has been reported. unila.ac.id The precipitated product is then typically filtered, washed with water and methanol, and dried. unila.ac.idjocpr.com

Generation from Other Organotin Precursors

While the synthesis from diphenyltin dichloride is common, this compound can also be obtained from other organotin compounds. For instance, the reaction of mercuric oxide on triphenyltin (B1233371) chloride has been reported to yield phenyl mercuric chloride and polymeric this compound. nbu.ac.in Additionally, the reaction of cadmium iodide with bis(triphenyltin) oxide yields polymeric this compound, benzene, and tetraphenyltin, with cadmium iodide acting as a catalyst. nbu.ac.in

Derivatization Strategies Utilizing this compound as a Building Block

This compound serves as a crucial intermediate for the synthesis of a variety of organotin(IV) derivatives through reactions with different ligands.

Synthesis of Organotin(IV) Carboxylates and Related Esters

This compound readily reacts with carboxylic acids to form organotin(IV) carboxylates. This reaction typically involves the removal of water and can be carried out by refluxing the reactants in a suitable solvent. jocpr.comresearchgate.netresearchgate.netunila.ac.idajol.info The general reaction involves the insertion of the Sn-O unit into the O-H bond of the carboxylic acid.

For example, diphenyltin(IV) dicarboxylates, with the general formula [(C₆H₅)₂Sn(OOCR)₂], can be synthesized by reacting diphenyltin(IV) oxide with two molar equivalents of a carboxylic acid (RCOOH). unila.ac.idunila.ac.id The reaction is often performed by refluxing the mixture in methanol, and the water produced is removed. unila.ac.idunila.ac.id Yields of over 90% have been reported for the synthesis of diphenyltin(IV) dibenzoate using this method. unila.ac.id

Research has demonstrated the synthesis of various diphenyltin(IV) carboxylates from this compound and the corresponding carboxylic acids, including derivatives of hydroxybenzoic acid and chlorobenzoic acid. unila.ac.idjocpr.comresearchgate.net

Data from research on the synthesis of diphenyltin(IV) dichlorobenzoate derivatives from diphenyltin(IV) oxide and chlorobenzoic acids shows notable yields:

| Carboxylic Acid | Product | Optimum Reflux Time | Yield (%) |

| 2-chlorobenzoic acid | Diphenyltin(IV) di-2-chlorobenzoate | 4 hours | 87.53 |

| 3-chlorobenzoic acid | Diphenyltin(IV) di-3-chlorobenzoate | 4 hours | 89.69 |

| 4-chlorobenzoic acid | Diphenyltin(IV) di-4-chlorobenzoate | 4 hours | 90.64 |

These compounds have been characterized using techniques such as IR, UV, ¹H NMR, and ¹³C NMR spectroscopy, as well as microelemental analysis. unila.ac.id

This compound has also been used in reactions with acid anhydrides to synthesize tin tetracarboxylates. tandfonline.com

Formation of Organotin(IV) Schiff Base Complexes

This compound is also employed in the synthesis of organotin(IV) complexes derived from Schiff bases. These reactions often involve the condensation of an aldehyde or ketone with an amine to form the Schiff base ligand, followed by its reaction with the organotin oxide.

One-pot reactions involving salicylaldehyde (B1680747), beta-amino alcohols, and diphenyltin(IV) oxide have been reported to produce diorganotin(IV) compounds which are derivatives of Schiff bases. researchgate.net This method allows for the formation of the Schiff base and its coordination to the tin center in a single step. researchgate.netnih.gov

Another approach involves the reaction of this compound with pre-formed Schiff base ligands. For instance, this compound has been reacted with ligands obtained from the condensation of 4-(diethylamino)salicylaldehyde (B93021) and various amino alcohols to synthesize chiral organotin derivatives. ens-paris-saclay.fr

Research indicates that the reaction of diorganotin oxides, including this compound, with Schiff bases derived from amino acids can lead to the isolation of new series of organotin(IV) complexes. orientjchem.org These complexes often exhibit interesting structural features, such as pentacoordinated tin atoms. nih.govresearchgate.net

The synthesis of pentacoordinated organotin(IV) complexes has been achieved in one-pot reactions from 2-hydroxy-1-naphthaldehyde, 2-amino-3-hydroxypyridine, and organotin oxides like this compound. mdpi.com These reactions, often carried out by refluxing in a solvent mixture, result in the formation of complexes where the Schiff base ligand coordinates to the tin center. mdpi.com

| Reactants | Organotin Product | Reported Yield |

| Salicylaldehyde, beta-amino alcohols, Diphenyltin(IV) oxide | Diorganotin(IV) compounds derived from salicyliden-beta-amino alcohols | Good yields |

| 2-hydroxy-1-naphthaldehyde, 2-amino-3-hydroxypyridine, this compound | Pentacoordinated organotin(IV) complexes (e.g., based on 2,2-diphenyl-6-aza-1,3-dioxa-2-stannanaphtho[1,2-h]pyrido[3,2-d]cyclononene) | 57-97% |

These studies highlight the utility of this compound as a versatile starting material for constructing diverse organotin(IV) complexes with Schiff base ligands.

Preparation of Organotin(IV) Dithiocarbamate (B8719985) Complexes

Organotin(IV) dithiocarbamate complexes, including those derived from diphenyltin moieties, are a significant class of compounds due to their diverse structural chemistry and potential applications. These complexes are commonly synthesized using an in situ method, which involves a one-pot reaction where the organotin(IV) precursor, an amine, and carbon disulfide are combined nih.gov.

A general reaction scheme for the synthesis of diphenyltin(IV) dithiocarbamate compounds involves the reaction between diphenyltin(IV) dichloride, amines, and carbon disulfide, typically carried out at low temperatures (e.g., 277 K) in a solvent like ethanol (B145695) analis.com.my. This insertion technique allows for the formation of stable dithiocarbamate ligands, which then coordinate to the diphenyltin(IV) center analis.com.myanalis.com.my.

The resulting diphenyltin(IV) dithiocarbamate complexes often exhibit six-coordinate symmetry with the dithiocarbamate ligands chelating in a bidentate manner, adopting geometries such as skew trapezoidal bipyramidal or distorted octahedral analis.com.myresearchgate.netmdpi.compreprints.org. Spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR) (¹H, ¹³C, and ¹¹⁹Sn), and ultraviolet (UV) spectroscopy, along with elemental analysis and X-ray crystallography, are crucial for characterizing these complexes and confirming their structures and coordination modes analis.com.mymdpi.combohrium.com.

Key infrared spectral bands for diphenyltin(IV) dithiocarbamates include the thioureida band (ν(C-N)) typically found in the region of 1470-1500 cm⁻¹, and the ν(C-S) band appearing around 970-995 cm⁻¹ analis.com.my. The presence of a single ν(C=S) band in the 960–1005 cm⁻¹ range is indicative of bidentate chelation of the dithiocarbamate ligand analis.com.my.

Studies have reported the synthesis of various diphenyltin(IV) dithiocarbamate compounds with different amine substituents, such as N-dialkyldithiocarbamates analis.com.my. Binuclear diphenyltin(IV) dithiocarbamate macrocyclic complexes have also been synthesized through a self-assembly process involving diamino precursors, carbon disulfide, and diphenyltin(IV) dichloride researchgate.net.

Table 1 provides examples of synthesized diphenyltin(IV) dithiocarbamate compounds and their characteristics.

| Compound Type | Synthesis Method | Key Characterization Techniques | Observed Coordination Geometry | References |

| Diphenyltin(IV) N-dialkyldithiocarbamates | In situ insertion | EA, IR, UV, NMR, X-ray | Six-coordinate (bidentate) | analis.com.my |

| Diphenyltin(IV) N-methyl-N-hydroxyethyldithiocarbamate | Reaction process | EA, FTIR, NMR, DFT calculations | Distorted octahedral | mdpi.combohrium.com |

| Binuclear diphenyltin(IV) dithiocarbamate macrocycles | Self-assembly | EA, FT-IR, NMR, TGA-DTA, TLC | - | researchgate.net |

EA: Elemental Analysis; IR: Infrared Spectroscopy; UV: Ultraviolet Spectroscopy; NMR: Nuclear Magnetic Resonance; DFT: Density Functional Theory; TGA-DTA: Thermogravimetric Analysis-Differential Thermal Analysis; TLC: Thin Layer Chromatography.

Incorporation into Supramolecular Architectures

This compound and its derivatives can be incorporated into supramolecular architectures through various interactions, including coordination bonds, hydrogen bonds, and π-π interactions researchgate.nettandfonline.com. The ability of tin to expand its coordination number facilitates the formation of complex structures core.ac.uk.

The reaction of diorganotin oxides, such as this compound, with compounds containing active hydrogen, like phenols, can lead to the formation of distannoxanes, which can serve as building blocks for supramolecular assemblies cdnsciencepub.com.

In some cases, the presence of specific ligands or counterions can drive the formation of extended supramolecular structures. For instance, organotin(IV) complexes with carboxylate ligands can form supramolecular chains or 2D layer structures linked by interactions such as Sn···O interactions or π–π interactions between aromatic rings tandfonline.com.

Supramolecular associations based on various intermolecular interactions, including C-H···Halogen, C-H···π, and O-H···O hydrogen bonds, play a significant role in the solid-state structures of organotin compounds, leading to the formation of diverse architectures like ribbons, layers, and complex 3D networks researchgate.nettandfonline.comajol.info.

Synthesis of Organotin Polymers and Copolymers

Organotin compounds, including those derived from this compound, are utilized in the synthesis of polymers and copolymers, often incorporating the tin atom into the polymer backbone or as side chains dtic.mildtic.milnih.govresearchgate.net. These polymers can exhibit unique properties and have found applications in various fields nih.govresearchgate.net.

One approach to synthesizing organotin polymers involves the reaction of diorganotin oxides with diols or other difunctional monomers dtic.mil. For example, the reaction of this compound with triphenylsilanol (B1683266) has been studied to understand the structure of organotin oxides and potentially form stannosiloxanes dtic.mil.

Another method for preparing organotin polymers is through interfacial polymerization, which involves the reaction of difunctional Lewis bases with organotin halides researchgate.net. This technique has been used to synthesize a wide variety of organotin-containing polymeric products, including water-soluble polymers researchgate.net.

Organotin monomers containing diorganotin groups can be synthesized and then copolymerized with other monomers using techniques like free radical polymerization nih.gov. For instance, dibutyltin (B87310) maleate (B1232345) and dibutyltin citraconate monomers have been synthesized and copolymerized with styrene (B11656) and butyl acrylate (B77674) nih.gov. The copolymerization behavior and reactivity ratios of these monomers have been investigated nih.gov.

This compound can also be involved in polymerization reactions, sometimes acting as a catalyst or a reactant in the formation of polymers like polyesters google.comgoogle.com. The incorporation of organotin moieties into polymer structures can influence their thermal stability and other properties dtic.mil.

Table 2 summarizes some approaches to synthesizing organotin polymers and copolymers involving organotin oxides or related precursors.

| Polymer Type | Organotin Precursor Involved | Synthesis Method(s) | Key Structural Feature(s) | References |

| Organotin-sulfur polymers | Divalent organotin compounds | Reaction with sulfur in liquid ammonia | Tin-sulfur chains | dtic.mil |

| Organotin polyesters | Organotin dihalides | Interfacial condensation with dicarboxylic acid salts | Sn-O linkages in backbone | researchgate.net |

| Organotin-containing copolymers | Organotin monomers (e.g., from organotin oxide) | Free radical copolymerization | Organotin groups in backbone or side chains | nih.gov |

| Stannosiloxanes | Organotin oxides, silanols | Reaction of diorganotin oxides with silanols | Sn-O-Si linkages | dtic.mil |

Adduct Formation with Lewis Bases

This compound and its related compounds, particularly diphenyltin(IV) halides, exhibit a pronounced tendency to act as Lewis acids and form adducts with various Lewis bases core.ac.ukdergipark.org.trlibretexts.org. This adduct formation involves the donation of an electron pair from the Lewis base to the electron-deficient tin center, leading to an expansion of the coordination number around tin core.ac.uklibretexts.org.

Diorganotin(IV) dihalides, including diphenyltin dichloride, are known to form adducts with Lewis bases containing nitrogen or oxygen donor atoms ajol.infodergipark.org.tr. The stoichiometry of these adducts can vary, with both 1:1 and 1:2 (organotin:Lewis base) adducts being reported core.ac.ukresearchgate.net.

Examples of Lewis bases that form adducts with diphenyltin compounds include phosphine (B1218219) oxides, sulfoxides, and nitrogen-containing ligands such as amines and Schiff bases core.ac.ukajol.inforesearchgate.netresearchgate.net. The coordination of the Lewis base to the tin center can influence the geometry around tin, often leading to five- or six-coordinate environments core.ac.ukresearchgate.netmdpi.com.

The formation and structural characteristics of these adducts can be investigated using techniques such as elemental analysis, infrared spectroscopy, and NMR spectroscopy ajol.inforesearchgate.net. X-ray crystallography is particularly useful for determining the solid-state structures and confirming the coordination modes and geometries core.ac.ukresearchgate.net.

Studies on adduct formation provide insights into the Lewis acidity of organotin compounds and the nature of the coordinate bonds formed. For instance, the interaction between diphenyltin dichloride and a Schiff base ligand has been shown to result in a 1:1 adduct with a trigonal bipyramidal geometry around the tin atom researchgate.net.

Table 3 provides examples of diphenyltin compounds forming adducts with Lewis bases.

| Organotin Compound | Lewis Base Type(s) Involved | Adduct Stoichiometry (Organotin:Lewis Base) | Typical Coordination Number of Sn | References |

| Diphenyltin(IV) dichloride | Nitrogen/Oxygen donors | 1:1, 1:2 | 5, 6 | core.ac.ukdergipark.org.trresearchgate.net |

| Diphenyltin(IV) dihalides | Thiirane-l-oxide, DMSO | 1:1, 1:2 | 5, 6 | core.ac.uk |

| Diphenyltin(IV) dichloride | Schiff bases | 1:1 | 5 | researchgate.net |

DMSO: Dimethyl sulfoxide.

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For diphenyltin (B89523) oxide adducts and complexes, this method provides detailed insights into their molecular and crystal structures. patnawomenscollege.in

Elucidation of Molecular and Crystal Structures of Diphenyltin Oxide Adducts and Complexes

X-ray diffraction studies have been instrumental in revealing the molecular and crystal structures of this compound adducts and complexes. These studies show how diphenyltin(IV) reacts with various ligands to form complexes with distinct structural features. For instance, reactions of diphenyltin dichloride with Schiff bases have yielded neutral diphenyltin(IV) complexes whose structures were characterized by single crystal X-ray diffraction. researchgate.net Similarly, diphenyltin(IV) complexes with dithiocarbamate (B8719985) ligands have been synthesized and their structures elucidated using spectroscopic methods, including FTIR and NMR, with coordination confirmed by these techniques. bohrium.com The crystal structure of a dimethyltin (B1205294) complex involving a Schiff base derived from anthranilic acid and salicylaldehyde (B1680747) featured centrosymmetric dimers with a central Sn2O2 core. researchgate.net X-ray diffraction has also been used to establish the coordination behavior and geometries around tin in various complexes. researcher.life

Determination of Tin Coordination Geometries (e.g., Octahedral, Trigonal Bipyramidal, Square Pyramidal)

Single crystal X-ray diffraction allows for the precise determination of the coordination geometry around the tin atom in this compound complexes. Various coordination geometries have been observed, including distorted square pyramidal, trigonal bipyramidal, and octahedral arrangements. researchgate.netscispace.commjcce.org.mk For example, in some diphenyltin(IV) complexes, the tin center can exhibit a distorted square-pyramidal geometry with the imine nitrogen atom in an apical position. researchgate.net In other cases, a distorted trigonal bipyramidal geometry is observed, sometimes with a distortion towards a square pyramid. scispace.commjcce.org.mk Octahedral environments around the tin atom have also been reported for certain complexes. researchgate.netresearchgate.net The coordination number and geometry around the tin atom are highly dependent on the nature of the ligands coordinating to the diphenyltin moiety.

Table 1: Examples of Tin Coordination Geometries in Organotin Complexes Determined by X-ray Diffraction

| Compound Type | Coordination Geometry | Notes | Source |

| Diorganotin(IV) Schiff Base | Distorted Square-Pyramidal | Imine nitrogen in apical position. | researchgate.net |

| Diorganotin(IV) Schiff Base | Distorted Trigonal Bipyramidal | Trend towards square pyramidal geometry. | researchgate.net |

| Diorganotin(IV) Complex | Distorted Octahedral | Observed in complexes with certain ligands. | researchgate.netresearchgate.net |

| Triphenyl(quinolin-8-olato)tin | cis-C3SnNO Trigonal Bipyramidal | Distorted towards square pyramid. | mjcce.org.mk |

| Diorganotin N-donor complexes | γ-Trigonal Bipyramidal | Consistent with VSEPR model for AX2Y2E species. | scispace.com |

| Pentacoordinated Organotin(IV) | Distorted Trigonal Bipyramidal/Square Pyramidal | Intermediate geometry. | mdpi.com |

Analysis of Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding, Sn…O Interactions)

Beyond the molecular structure, X-ray diffraction provides crucial information about how molecules pack in the crystal lattice, revealing important intermolecular interactions. These interactions play a significant role in the solid-state properties of this compound complexes. Common intermolecular forces observed include π-π stacking interactions between aromatic rings, hydrogen bonding, and weak Sn…O interactions. researchgate.netscispace.commjcce.org.mkrsc.orgiucr.orgresearchgate.netchemrxiv.org For instance, π-π interactions have been observed between the aniline (B41778) fragments of neighboring molecules in some diphenyltin(IV) complexes. researchgate.net Weak intermolecular Sn—O interactions can connect molecular units in the solid state. researchgate.net Hydrogen bonding, such as C—H⋯O and N—H⋯O interactions, also contributes to crystal cohesion. iucr.orgresearchgate.net The synergistic effect of hydrogen bonding and π-π stacking can significantly influence the solid-state structure and properties. researchgate.netchemrxiv.org

Solution-State Spectroscopic Techniques for Structural Elucidation

While X-ray diffraction provides a static picture in the solid state, solution-state spectroscopic techniques offer insights into the dynamic behavior and structure of this compound species in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹¹⁹Sn)

NMR spectroscopy, particularly multinuclear NMR involving ¹H, ¹³C, and ¹¹⁹Sn nuclei, is a vital tool for characterizing the structure and dynamics of organotin compounds, including this compound derivatives, in solution. researchgate.netscispace.comresearchgate.netamericanpharmaceuticalreview.commt.comacs.orgresearchgate.netnih.gov ¹H and ¹³C NMR provide information about the organic ligands and phenyl groups attached to the tin center. researchgate.netbohrium.comresearcher.liferesearchgate.net The chemical shifts and coupling patterns are sensitive to the electronic environment around these nuclei, which is influenced by the coordination state of the tin atom.

¹¹⁹Sn NMR spectroscopy is particularly informative as the ¹¹⁹Sn nucleus is directly probes the electronic environment and coordination geometry around the tin center in solution. researchgate.netbohrium.comresearcher.lifemdpi.comresearchgate.netnih.gov The ¹¹⁹Sn chemical shift (δ(¹¹⁹Sn)) is highly sensitive to the coordination number and geometry of the tin atom. For example, δ(¹¹⁹Sn) values can indicate hexacoordinated or pentacoordinated tin centers in solution. researchgate.netmdpi.com Studies have shown that solution NMR spectra (¹H, ¹³C, ¹¹⁹Sn) can reveal whether the solid-state structures determined by X-ray diffraction are retained in solution. researchgate.net ¹¹⁹Sn NMR spectral studies have been used to suggest coordination structures in solution, complementing solid-state X-ray findings. researcher.life

Table 2: Illustrative ¹¹⁹Sn NMR Chemical Shifts and Coordination Environments

| Compound Type | δ(¹¹⁹Sn) (ppm) | Proposed Coordination in Solution | Source |

| Organotin(IV) Complexes | -543.0, -414.2, -398.2 | Hexacoordinated | researchgate.net |

| Butyltin Complexes | Varied | Pentacoordinated | researchgate.net |

| Diphenyltin(IV) Complex 1c | -332 | Pentacoordinated | mdpi.com |

| Diorganotin Dithiocarbamates | Varied | Four-coordinate tetrahedral or six- and five-coordinate | researcher.life |

Multidimensional NMR techniques, such as ¹H-¹¹⁹Sn-gHMQC and ¹H-DOSY, can provide further detailed structural characterization in solution. researchgate.netresearchgate.net ¹⁵N NMR can also be used when nitrogen-containing ligands are present, providing additional structural constraints. americanpharmaceuticalreview.comipb.pt

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and their vibrational modes. These techniques are valuable for the characterization of this compound and its complexes, both in the solid state and in solution. researchgate.netbohrium.comresearcher.lifeamericanpharmaceuticalreview.commt.comcdnsciencepub.comjkps.or.krcdnsciencepub.com

IR spectroscopy is particularly useful for identifying the presence of specific bonds and functional groups based on their characteristic absorption frequencies. americanpharmaceuticalreview.commt.com For organotin compounds, IR spectra can show bands related to Sn-C, Sn-O, and ligand vibrations. cdnsciencepub.com For example, vibrations associated with Sn-O stretching frequencies have been observed in the IR spectra of basic diphenyltin carbonate. cdnsciencepub.com

Raman spectroscopy provides complementary information to IR spectroscopy, as different molecular vibrations are active in each technique based on changes in dipole moment (IR) or polarizability (Raman). americanpharmaceuticalreview.commt.com Raman spectroscopy is often strong for vibrations involving symmetrical stretches and ring modes. americanpharmaceuticalreview.com Both IR and Raman spectra can be used to identify different crystalline forms (polymorphs) of organic compounds due to variations in frequencies, intensities, and band shapes caused by molecule-molecule interactions in the crystal lattice. americanpharmaceuticalreview.com

Combined IR and Raman data, along with theoretical calculations, can aid in the assignment of vibrational modes and the elucidation of molecular and crystal structures. These techniques have been used to characterize the structural features of various organotin compounds, including those related to this compound. cdnsciencepub.com

Table 3: Selected Vibrational Modes and Corresponding Spectroscopic Techniques

| Vibration Type | Technique(s) | Notes | Source |

| Sn-C stretching | IR, Raman | Characteristic bands observed. | cdnsciencepub.com |

| Sn-O stretching | IR, Raman | Bands related to Sn-O bonds. | cdnsciencepub.com |

| Ligand vibrations | IR, Raman | Reflect presence of specific functional groups. | researchgate.netbohrium.com |

| C-H stretching | IR, Raman | Observed in the spectra. | americanpharmaceuticalreview.com |

| Ring modes (aromatic) | IR, Raman | Pronounced in Raman spectra. | americanpharmaceuticalreview.com |

| Crystal lattice vibrations | Raman | Lower frequency modes. | americanpharmaceuticalreview.commt.com |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Interactions

UV-Vis absorption spectroscopy is a valuable technique for studying the electronic transitions within a molecule. For organotin compounds like this compound, UV-Vis spectra can provide information about the absorption bands related to π-π* transitions of the phenyl rings and potentially n-π* transitions involving lone pairs on oxygen or other heteroatoms coordinated to tin. Changes in the position and intensity of these bands upon complex formation can indicate electronic interactions and changes in the coordination environment around the tin center.

Research on diphenyltin(IV) derivatives, often synthesized using this compound as a starting material, frequently utilizes UV-Vis spectroscopy as part of their characterization. For instance, studies on diphenyltin(IV) hydroxybenzoates and diphenyltin(IV) benzoate (B1203000) derivatives have reported characterization using UV-Vis spectroscopy researchgate.netresearchgate.netingentaconnect.com. The UV-Vis spectra of these compounds show absorption bands that are indicative of their electronic structure.

In some studies involving organotin compounds, including those derived from this compound, UV-Vis measurements have been used to assess optical density or to analyze the adsorption of other substances researchgate.net. While direct UV-Vis data specifically for this compound itself might be less commonly reported in isolation compared to its complexes, the technique is routinely applied to characterize the electronic properties of compounds in which the diphenyltin(IV) moiety is incorporated. The λmax values in the UV spectra of organotin(IV) compounds can show trends depending on the specific compound investigated researchgate.net.

Advanced Analytical Methods for Compositional and Purity Assessment

Elemental microanalysis and mass spectrometry are essential advanced analytical techniques used to determine the elemental composition and molecular weight of this compound and its derivatives, thereby confirming their purity and chemical formula.

Elemental Microanalysis

Elemental microanalysis, typically involving the determination of carbon (C), hydrogen (H), and nitrogen (N) content (CHN analysis), is a standard method for verifying the purity and elemental composition of organic and organometallic compounds. For this compound (C₁₂H₁₀OSn), elemental analysis is used to confirm the percentages of carbon and hydrogen are consistent with the theoretical values calculated from its molecular formula.

Several studies on organotin(IV) compounds synthesized from this compound report the use of elemental analysis for characterization and to confirm the purity of the synthesized compounds researchgate.netresearchgate.netbohrium.comunila.ac.idijcrr.comresearchgate.netrsc.org. For example, in the synthesis of diphenyltin(IV) 2-nitrobenzoate, elemental analysis results for carbon, hydrogen, and nitrogen were compared with calculated values to confirm the compound's composition unila.ac.id. Similarly, the characterization of diphenyltin(IV) dichlorobenzoate series and diphenyltin(IV) complexes with carboxylic acids involved elemental analysis unila.ac.idijcrr.comresearchgate.net. CHN analysis is considered a quick and inexpensive method to check sample purity and, when combined with mass spectrometry and NMR data, aids in comprehensive compound characterization ijcrr.com.

Data from elemental analysis can be presented in tables comparing the experimentally found percentages of elements with the theoretically calculated values based on the proposed molecular formula.

| Element | Calculated (%) | Found (%) |

| C | 49.96 | [Data from specific research findings if available] |

| H | 3.49 | [Data from specific research findings if available] |

| O | 5.55 | - |

| Sn | 41.00 | [Data from specific research findings if available] |

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and structure. Various ionization techniques can be coupled with mass analyzers to study organotin compounds. Electrospray ionization mass spectrometry (ES-MS) is a commonly used "soft" ionization technique that typically produces molecular ions or adduct ions with minimal fragmentation, which is useful for determining the molecular weight of intact species epa.gov.

Studies on organotin compounds, including diphenyltin derivatives, have utilized mass spectrometry for characterization rsc.orgnih.govresearchgate.net. For instance, electrospray mass spectra of diphenyltin dichloride have been recorded, showing clusters of ions corresponding to the molecular ion and fragments researchgate.netresearchgate.net. While direct mass spectral data for this compound (Ph₂SnO) was not explicitly detailed in the search results, mass spectrometry is a standard technique for characterizing organotin compounds synthesized from it, confirming their molecular formulas and providing insights into their fragmentation pathways researchgate.netrsc.orgscite.ai. The distinctive isotopic pattern of tin is also a valuable feature in the mass spectra of tin-containing compounds, aiding in their identification epa.gov.

Techniques like collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) can be employed to further fragment selected ions, providing more detailed structural information based on the resulting product ions epa.govresearchgate.netresearchgate.net. This can help in confirming the presence of the diphenyltin moiety and other structural features within the molecule.

Theoretical and Computational Investigations of Diphenyltin Oxide and Its Complexes

Density Functional Theory (DFT) Studies on Electronic and Geometric Structures

DFT is a widely used and relatively inexpensive method for obtaining information about the transition states, structure, and energy values of compounds. researchgate.net It is also accurate for predicting chemical analyses using spectroscopic methods. researchgate.net

Optimization of Molecular Geometries and Conformational Analysis

DFT calculations are frequently employed to optimize the ground state equilibrium molecular structures of diphenyltin (B89523) oxide complexes. bohrium.comnih.gov This involves determining the most stable arrangement of atoms in three dimensions. Studies on diphenyltin(IV) complexes with ligands like N-methyl-N-hydroxyethyldithiocarbamate have presented ground state equilibrium molecular structures with different conformations. bohrium.com The optimization of complex structures, such as the diphenyltin(IV) dichloride complex with 1,4-diazacycloheptane (homopiperazine), can reveal the coordination geometry around the tin atom. For instance, the Sn atom in this complex was found to be six-coordinate in a distorted octahedral geometry, with the homopiperazine (B121016) nitrogen atoms and chloride ions in one plane. ekb.eg The distance between the nitrogen atoms in uncomplexed homopiperazine decreases upon complex formation. ekb.eg DFT optimized geometries can support experimental parameters like those obtained from X-ray diffraction. researchgate.net

Elucidation of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), collectively known as Frontier Molecular Orbitals (FMOs), are crucial for understanding a molecule's electronic properties, chemical stability, reactivity, softness, and hardness. irjweb.comphyschemres.org DFT calculations are used to determine these energy levels and the energy gap between them (HOMO-LUMO gap). researchgate.netirjweb.comphyschemres.orgresearchgate.net A smaller HOMO-LUMO gap generally indicates lower hardness and larger softness values, suggesting higher bioactiveness for a molecule. researchgate.net Orbital composition analyses of FMOs are also carried out in computational studies of diphenyltin(IV) complexes. bohrium.com The charge density of the frontier orbitals can reveal the electrophilic nature of the Sn atom in these complexes. bohrium.com For hypervalent tin compounds, the distribution of molecular orbitals obtained from DFT calculations can confirm the formation of hypervalent states, which typically consist of bonding, non-bonding, and antibonding orbitals in apical positions. rsc.org

Calculation of Global and Local Reactivity Descriptors

Conceptual DFT is utilized to calculate global and local reactivity descriptors, which help in understanding the reactivity behavior of molecules. mdpi.comdoi.orgresearchgate.net Global reactivity parameters such as chemical hardness (η), chemical potential (µ), and electrophilicity index (ω) are obtained from HOMO and LUMO energies to analyze the reactivity of molecules. irjweb.comresearchgate.net Chemical potential is the negative of electronegativity. irjweb.com These descriptors, along with local softness (sk) and Fukui functions (fk), can be used to identify reactive electrophilic and nucleophilic centers within a molecule. irjweb.commdpi.com

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Theoretical techniques, often employing DFT, are used alongside spectroscopic methods to predict the spectral features of compounds. researchgate.net

NMR Chemical Shifts: DFT calculations are used to predict NMR chemical shifts, which can aid in peak assignments and structural elucidation. mdpi.comrsc.orgnih.gov Calculated NMR shielding parameters for a nucleus in a series of compounds often correlate well with experimental chemical shifts. mdpi.comaps.org The gauge-including atomic orbital (GIAO) method is commonly used to calculate NMR chemical shifts relative to standards like tetramethylsilane (B1202638) (TMS). researchgate.netnih.gov

Vibrational Frequencies: Harmonic vibrational frequencies are computed using DFT to confirm the true potential energy minimum of an optimized structure and to interpret experimental Infrared (IR) spectra. semanticscholar.orgresearchgate.netfaccts.defaccts.de Calculated frequencies can be scaled to improve correlation with experimental values, which are typically obtained in the gas phase for theoretical calculations. semanticscholar.org Characteristic vibrational frequencies consistent with the formation of organotin(IV) compounds have been identified and verified using DFT-predicted frequencies. semanticscholar.org

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to compute the electronic absorption spectra (UV-Vis spectra) of compounds. researchgate.netmdpi.com These calculations can predict the main electronic transitions and correlate with experimental UV-Vis data. physchemres.orgresearchgate.netmdpi.com Studies on diphenyltin(IV) compounds have utilized UV-Vis spectroscopy for characterization. rsc.orgrsc.org

Molecular Dynamics and Simulation Approaches for Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules, providing insights into intermolecular interactions over time. While direct MD studies specifically on diphenyltin oxide were not prominently found in the search results, MD simulations are broadly applied to investigate intermolecular interactions in various systems, including those involving metal oxides and organic molecules. dovepress.comjim.org.cnscielo.braps.org These simulations can help understand phenomena like adsorption, complex formation, and the dynamics of molecular systems. dovepress.comjim.org.cn The strength and nature of intermolecular interactions, such as van der Waals forces, electrostatic interactions, and hydrogen bonds, can be evaluated through MD simulations. dovepress.comjim.org.cn

Reactivity, Reaction Mechanisms, and Coordination Chemistry

Lewis Acidity and Ligand Coordination Modes of Diphenyltin (B89523) Oxide and Its Derivatives

The tin atom in organotin(IV) compounds, including diphenyltin oxide and its derivatives, possesses vacant 5d orbitals, which allows it to act as a Lewis acid and expand its coordination number beyond four. This Lewis acidity is a cornerstone of its coordination chemistry and catalytic activity. While this compound itself is a polymeric solid with tetracoordinate tin atoms linked by oxygen bridges, it can react with Lewis bases to form adducts with higher coordination numbers.

The coordination geometry of diphenyltin derivatives is flexible, accommodating various coordination numbers, typically five or six. For instance, the reaction of diphenyltin dichloride (Ph₂SnCl₂), a closely related derivative, with Lewis bases like 2-phenyl-1,3-dithiane trans-1-trans-3-dioxide results in a pentacoordinate adduct with a trigonal bipyramidal geometry around the tin atom. scielo.br In this structure, the two phenyl groups and one chlorine atom occupy the equatorial positions, while the other chlorine and the oxygen atom of the ligand occupy the axial positions. scielo.br Similarly, adducts of diphenyltin dichloride with disulfoxide ligands can form polymeric chains where the tin atom is six-coordinate, adopting a distorted octahedral geometry. scielo.br

In derivatives such as diphenyltin(IV) N-(2-hydroxyacetophenone)glycinate, the tin center displays a distorted trigonal-bipyramidal geometry in its monomeric form. adelaide.edu.au This complex can further act as a Lewis acid, reacting with triphenyltin(IV) chloride to form a 1:1 adduct where the two tin atoms are bridged by the carbonyl oxygen of the ligand. adelaide.edu.au This demonstrates the capacity of diphenyltin species to form multinuclear complexes. The formation of these adducts highlights the electrophilic nature of the tin center in diphenyltin compounds, which is a key factor in their catalytic applications. The coordination environment can be significantly influenced by the steric and electronic properties of the incoming ligands. For example, bulky substituents on a phosphine (B1218219) oxide ligand coordinated to diphenyltin dichloride can lead to significant distortions from ideal octahedral geometry, with enlarged P—O—Sn bond angles. nih.gov

| Diphenyltin(IV) Derivative | Coordinating Ligand(s) | Coordination Number of Tin | Geometry | Reference |

|---|---|---|---|---|

| [Ph₂Sn(2-OC₆H₄C(CH₃)NCH₂COO)] | N-(2-Hydroxyacetophenone)glycinate | 5 | Distorted Trigonal-Bipyramidal | adelaide.edu.au |

| [Ph₂SnCl₂(tBu₂MePO)₂] | Di-tert-butylmethylphosphine oxide | 6 | All-trans Octahedral | nih.gov |

| [Ph₂SnCl₂(CH₂(CH₂)₂SOCH(Ph)SO)] | 2-phenyl-1,3-dithiane trans-1-trans-3-dioxide | 5 | Trigonal Bipyramidal | scielo.br |

| [{Ph₂SnCl₂(meso-bpse)}n] | 1,2-bis(phenylsulfinyl)ethane (meso-bpse) | 6 | Distorted Octahedral (in polymer chain) | scielo.br |

Mechanistic Pathways in Complex Formation and Ligand Exchange Reactions

The formation of complexes and the exchange of ligands at the tin center are fundamental processes that underpin the reactivity of this compound and its derivatives. These reactions typically proceed through associative or dissociative pathways, depending on the nature of the tin compound, the incoming ligand, and the reaction conditions. solubilityofthings.com

A detailed study on the intermolecular exchange of acetylacetonate (acac) ligands between diphenyltin bis(acetylacetonate), [Ph₂Sn(acac)₂], and its dimethyltin (B1205294) analogue provides significant insight into these mechanisms. electronicsandbooks.com The kinetics of this exchange reaction were found to be first-order in [Ph₂Sn(acac)₂] and zero-order in the dimethyltin species. This suggests a mechanism where the rate-determining step is the unimolecular rupture of a tin-oxygen bond in the diphenyltin complex. This bond rupture leads to a five-coordinate intermediate where one of the acetylacetonate ligands is dangling and bonded in a unidentate fashion. This intermediate is then susceptible to attack by another species to complete the ligand exchange. electronicsandbooks.com The highly negative entropies of activation for this process are consistent with a constrained transition state. electronicsandbooks.com

The general mechanism for ligand substitution can be described by two extremes:

Dissociative (D) mechanism: A ligand first dissociates from the metal complex, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand.

Associative (A) mechanism: The incoming ligand first coordinates to the metal center, forming an intermediate with a higher coordination number, from which the leaving group then departs.

For many organotin compounds, the actual mechanism is often an interchange (I), which is a concerted process where the incoming ligand enters the coordination sphere as the leaving group is departing. This can be further classified as associative interchange (Iₐ) or dissociative interchange (Iₔ) depending on the degree of bond formation with the incoming ligand versus bond breaking with the leaving group in the transition state. Given the evidence for a five-coordinate intermediate in the acetylacetonate exchange study, a dissociative pathway or a dissociative interchange (Iₔ) is strongly implicated for diphenyltin complexes. electronicsandbooks.comnih.gov

Polymerization Mechanisms Initiated or Catalyzed by this compound Species

Organotin compounds, including this compound, are recognized as effective catalysts for polymerization reactions, particularly for the synthesis of polyesters through polycondensation and ring-opening polymerization (ROP). google.com

In the context of polyester (B1180765) preparation, this compound is explicitly mentioned as a suitable catalyst, often used in synergistic combination with an organotin salt of a carboxylic acid. google.com The general mechanism for polyesterification involves the activation of a carboxyl or ester group by the Lewis acidic tin center. In a condensation reaction between a diol and a dicarboxylic acid, the tin catalyst coordinates to the carbonyl oxygen of the acid, increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of the diol. The reaction proceeds through a series of esterification steps, building the polymer chain.

For ring-opening polymerization (ROP) of cyclic esters like lactones and lactides, organotin catalysts typically operate via a coordination-insertion mechanism . cmu.ac.th While many detailed studies focus on tin(II) alkoxides, the fundamental steps are relevant to catalysis by tin(IV) oxides. The mechanism can be outlined as follows:

Initiation: The polymerization is often initiated by a nucleophilic species, such as a hydroxyl group from an alcohol or residual water, or an alkoxide group attached to the tin center. The this compound itself can react with hydroxyl-containing initiators (R-OH) to form an active tin alkoxide species.

Coordination: The cyclic monomer (e.g., a lactone) coordinates to the Lewis acidic tin center through its carbonyl oxygen. This coordination polarizes the carbonyl group, making the acyl carbon more susceptible to nucleophilic attack.

Insertion (Propagation): The alkoxide group attached to the tin center (or the initiating alcohol) performs a nucleophilic attack on the activated carbonyl carbon of the coordinated monomer. This leads to the cleavage of the acyl-oxygen bond of the cyclic ester and the insertion of the monomer into the tin-alkoxide bond. This process lengthens the polymer chain, which remains attached to the tin center through an alkoxide linkage.

Chain Growth: The newly formed alkoxide terminus of the growing polymer chain can then coordinate and attack another monomer molecule, continuing the propagation cycle.

This coordination-insertion pathway allows for controlled polymerization, and the molecular weight of the resulting polymer can often be regulated by the monomer-to-initiator ratio. cmu.ac.th

Hydrolysis and Condensation Reactions in Organotin Oxide Systems

This compound is itself a product of the hydrolysis and subsequent condensation of precursor molecules like diphenyltin dihalides. The Sn-O-Sn linkages that form the polymeric backbone of this compound are a result of these fundamental reactions. The general processes can be described as follows:

Hydrolysis: An organotin species with hydrolyzable groups (e.g., halides, alkoxides) reacts with water. This is a nucleophilic substitution reaction where water attacks the tin center, leading to the displacement of a leaving group (like Cl⁻) and the formation of a hydroxyl group attached to the tin (a stannanol, e.g., Ph₂Sn(OH)Cl or Ph₂Sn(OH)₂). libretexts.orgchemguide.co.uk The reaction can be catalyzed by acids or bases. chemistrytalk.org

Equation: Ph₂SnCl₂ + 2H₂O → Ph₂Sn(OH)₂ + 2HCl

Condensation: The newly formed organotin hydroxide (B78521) species are often unstable and readily undergo condensation reactions. In this step, two hydroxyl groups (from two different molecules or from the same molecule if it is a dihydroxide) react to eliminate a molecule of water, forming a tin-oxygen-tin (stannoxane) bridge.

Equation: 2 Ph₂Sn(OH)₂ → (Ph₂SnO)₂ + 2H₂O → ... → [Ph₂SnO]n

This condensation process can continue, leading to the formation of dimers, oligomers, and ultimately the polymeric structure of this compound. The structure of these condensation products can be complex, ranging from simple dimers with a four-membered Sn₂O₂ ring to larger ladder or drum-like structures, depending on the organic substituents and reaction conditions. For triphenyltin (B1233371) hydroxide, dehydration to form the corresponding oxide, bis(triphenyltin) oxide, occurs upon heating. nih.gov While specific mechanistic studies on this compound's hydrolysis and condensation are scarce, the principles are well-established in general organotin and silicate chemistry, where acid or base catalysis plays a key role in the rates of both hydrolysis and condensation. chemistrytalk.orgviu.ca

Reactivity in Transesterification and O-methylation Processes

This compound is an effective catalyst for transesterification reactions, which are crucial in the synthesis of various esters and polyesters. google.com Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.

The mechanism for transesterification catalyzed by organotin oxides, such as the closely related dibutyltin (B87310) oxide, is believed to involve the formation of an intermediate tin alkoxide. sioc-journal.cnepa.gov The catalytic cycle can be described as follows:

Catalyst Activation: The this compound reacts with the incoming alcohol (R'-OH) to form a tin alkoxide species and water. The water produced may need to be removed to drive the equilibrium.

Coordination: The ester substrate (R-COOR'') coordinates to the Lewis acidic tin center of the alkoxide species.

Nucleophilic Attack: The alkoxide group (R'-O-) bonded to the tin attacks the carbonyl carbon of the coordinated ester. This forms a tetrahedral intermediate.

Product Formation: The intermediate collapses, leading to the departure of the original alkoxide group (R''-O-) from the ester, which then protonates to form the alcohol R''-OH. The desired ester (R-COOR') is released.

Catalyst Regeneration: The tin species is regenerated, ready to participate in another catalytic cycle.

This catalytic activity makes this compound useful in various industrial applications, including the production of polyesters and other specialty esters. google.comgoogle.com

While direct studies on the use of this compound for O-methylation are not widely available, the reactivity of analogous compounds like dibutyltin oxide in regioselective alkylations suggests a similar potential. In these reactions, the organotin oxide acts as a template, activating specific hydroxyl groups in polyols (like sugars) by forming a stannylene acetal. This intermediate then directs the methylation to a specific position upon reaction with a methylating agent like methyl iodide. This templating effect is a powerful tool for achieving regioselectivity in complex molecules.

Catalytic Applications of Diphenyltin Oxide and Its Derivatives

Catalysis in Esterification and Transesterification Reactions

Organotin compounds, including diphenyltin (B89523) oxide, are recognized as effective catalysts for esterification and transesterification reactions. Their advantages include high catalytic effectiveness, minimal tendency to dehydrate secondary alcohols during esterification or transesterification, little adverse impact on the color of the resulting esters, and the potential for the tin residue to act as a stabilizer for plastics, thus avoiding the need for separation from the reaction mixture. fishersci.no

Diphenyltin oxide (Ph₂SnO) has demonstrated excellent catalytic performance in transesterification reactions, such as the reaction between bisphenol A (BPA) and dimethyl carbonate (DMC). fishersci.nl This highlights its utility in the synthesis of important industrial intermediates and monomers. Related organotin oxides, such as dioctyltin (B90728) oxide (DOTO), are also widely applied as catalysts for esterification and transesterification, including the production of various esters used in surfactants, lubricants, and fatty acids. While slightly less reactive than dibutyltin (B87310) oxide, dioctyltin oxide is increasingly used due to fewer regulatory restrictions. Dibutyltin oxide (DBTO) is another organotin oxide known for its use as an esterification catalyst.

The catalytic mechanism for tin-catalyzed transesterification reactions is often described by a Lewis acid pathway. In this mechanism, the tin compound acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol. This can occur via intermolecular or intramolecular pathways depending on the system. Organotin(IV) catalysts are also employed in the synthesis of fatty acid alkyl esters (FAAEs) through the esterification of fatty acids and the transesterification of triglycerides with short-chain alcohols.

Role in Polycondensation and Polymerization Processes

This compound and its derivatives are active catalysts in various polycondensation and polymerization processes, contributing to the synthesis of a range of polymeric materials.

Production of Polymeric Materials (e.g., Polyurethane, Polyesters)

Organotin compounds are widely used as catalysts in the production of important polymeric materials like polyurethanes and polyesters. Common examples in polyurethane synthesis include dibutyltin dilaurate (DBTDL) and stannous octoate, which catalyze the reaction between polyols and isocyanates. This compound is listed among tin compounds characterized by two carbon-to-tin bonds and a tin-oxygen double bond, which are utilized as catalysts in polyurethane production.

In the synthesis of polyesters, organotin compounds, including this compound, serve as catalysts for the reaction between dihydroxyl-containing compounds and dicarboxylic acids or their derivatives. This compound is specifically mentioned as an organotin oxide used as an esterification catalyst in the synthesis of polyester (B1180765) resins. Research indicates that a synergistic combination of an organotin salt of a carboxylic acid and an organotin oxide, such as this compound, can lead to faster polyesterification reactions and improved properties in the resulting polyester products.

Ring-Opening Polymerization Catalysis (e.g., Propylene (B89431) Oxide)

Tin compounds have been reported to exhibit catalytic activity in ring-opening polymerization (ROP) reactions of cyclic monomers, including epoxides like propylene oxide. While direct catalytic activity of this compound in the ROP of propylene oxide is not explicitly detailed in the provided information, related organotin systems have been investigated for this purpose. For instance, a catalytic system formed from the reaction of diphenyltin sulfide (B99878) with bis(3-dimethyl-aminopropyl)zinc has shown activity in the polymerization of propylene oxide, yielding high-molecular-weight poly(propylene oxide). Another well-known tin-based catalyst for ROP is stannous octoate (tin(II) 2-ethylhexanoate), which is used in the production of polymers such as polylactic acid.

Initiation of Free Radical Polymerization

Based on the available information from the consulted sources, there is no direct mention or detailed research findings regarding the initiation of free radical polymerization by this compound or its derivatives. The catalytic applications primarily discussed relate to condensation, transesterification, and coordination polymerization mechanisms.

Applications in Organic Synthesis and Functional Group Transformations

This compound exhibits properties that make it useful in various organic synthesis transformations. Its tin center can act as a Lewis acid, facilitating electrophilic interactions and promoting selective reactivity in organometallic reactions.

A specific application in organic synthesis involves the use of this compound in mechanochemical synthesis for the preparation of hypervalent tin(IV)-fused azo/azomethine compounds. This method highlights its role in facilitating reactions under solvent-free or reduced-solvent conditions. Related organotin oxides, such as dibutyltin oxide, are employed as catalysts in the synthesis of complex organic molecules, including the formation of tetrazole derivatives. Furthermore, organotin oxides, including this compound, have shown excellent catalytic performance not only in transesterification but also in O-methylation reactions. fishersci.nl

Catalytic Activity in Advanced Materials Synthesis

The catalytic activity of this compound and its derivatives extends to the synthesis of advanced materials, particularly in the field of polymers and coatings. Organotin compounds, such as dioctyltin oxide, function as curing catalysts in the formulation of various materials, including polyurethane coatings, silicone-based systems, polyester resins, and alkyd resins. They facilitate high-temperature transesterification reactions that are crucial in the production of coating resins.

Applications in Materials Science and Engineering

Development of Organotin Polymers and Composites: Synthesis and Properties

Organotin polymers, which can incorporate tin into the polymer backbone or as side chains, have been synthesized using various methods, including interfacial polymerization. Diphenyltin (B89523) oxide has been utilized in reactions with silanols to study the structure of organotin oxides, which are presumed to be high polymers. The reaction of organotin dichlorides, such as diphenyltin dichloride, with salts of dicarboxylic acids can rapidly form organotin polyether polymers. These polymers exhibit Sn-O linkages, and the geometry around the tin atom can be a mixture of tetrahedral (non-bridging) and octahedral (bridging) structures.

The properties of organotin polymers can vary depending on the synthesis conditions and the organic substituents. For instance, the average chain length in organotin polyether polymers derived from organotin dichlorides and 2-ketoglutaric acid generally decreases as the alkyl chain length on the organotin increases. Infrared spectroscopy is a key technique for confirming the presence of Sn-O linkages in these polymers.

Interactive Table 1: Spectroscopic Data for Organotin Polymers

| Material | Key IR Band (Sn-O Linkage) | Notes on Structure | Source |

| Organotin polyesters | ~1028 cm⁻¹ | Majority non-bridged structure about tin | |

| Diphenyltin polymer | - | Mix of bridged and non-bridged geometries about tin | |

| Dibutyltin (B87310) polymer | - | Mix of bridged and non-bridged geometries about tin | |

| Dimethyltin (B1205294) polymer | - | Favors non-bridged structures |

Organotin polymers have shown potential in various applications, including exhibiting inhibition of certain cancer cell lines. As solid materials, they are being explored for applications such as treating infections, decontaminating sites, and as preventative agents.

Thin Film Deposition Techniques and Material Properties

Diphenyltin compounds, including diphenyltin oxide derivatives, are employed as precursors in the deposition of various tin-containing thin films, particularly tin chalcogenides and tin oxides. Chemical Solution Deposition (CSD) methods, favored for their cost-effectiveness and simplicity compared to vacuum techniques, are often used for fabricating these films.

Synthesis of Tin Chalcogenide Films (e.g., SnS, SnO₂)

Diphenyltin compounds have been used as single-source precursors for depositing tin chalcogenide thin films, such as tin sulfide (B99878) (SnS) and tin dioxide (SnO₂), using techniques like aerosol-assisted chemical vapor deposition (AACVD). For example, diphenyltin bis(iso-butylxanthate) has been used to deposit the orthorhombic phase of SnS, while diphenyltin bis(2-methoxyethylxanthate) can yield a nanocomposite of SnS/SnO₂ at certain temperatures.

The properties of the deposited films, including their composition, color, and thickness, can be controlled by altering deposition parameters such as temperature and precursor concentration. SnS exists in different crystalline phases, including orthorhombic and cubic forms, with varying band gap energies. SnO₂, a wide band-gap semiconductor, can be obtained in a tetragonal rutile structure.

Interactive Table 2: Properties of Tin Chalcogenide Films from Diphenyltin Precursors

| Precursor | Deposition Technique | Temperature (°C) | Resulting Film | Phase/Structure | Band Gap (eV) | Notes | Source |

| Diphenyltin bis(iso-butylxanthate) | AACVD | - | SnS | Orthorhombic | - | Deposited from THF solution | |

| Diphenyltin bis(2-methoxyethylxanthate) | AACVD | 400-575 | SnS/SnO₂ nanocomposite | - | - | ||

| Diphenyltin(IV) p-methylphenyldithiocarbamate | Solvothermal | - | SnS₂ nanoparticles | Hexagonal | 2.31 (direct) | Photocatalytic activity | |

| Diphenyltin(IV) p-methylphenyldithiocarbamate | Pyrolysis (in air) | - | SnO₂ nanoparticles | Tetragonal | 3.79 (direct) | Photocatalytic activity | |

| Bis(O-n-propyldithiocarbonato)diphenyltin(IV) | Hot Injection | 260 | SnS nanoparticles | Polycrystalline, Orthorhombic | 1.28 | Strong (111) preferred orientation |

Detailed research findings indicate that the choice of the organotin precursor significantly influences the resulting tin chalcogenide phase and morphology. For example, using diphenyltin(IV) p-methylphenyldithiocarbamate as a single-source precursor can yield hexagonal SnS₂ or tetragonal SnO₂ nanoparticles depending on the decomposition conditions (solvothermal under inert conditions vs. pyrolysis in air).

Fabrication of Optical and Electronic Thin Films

Tin oxides, including SnO₂, are important materials for optical and electronic applications due to their properties as transparent conducting oxides (TCOs). These materials exhibit high optical transparency in the visible spectrum and electrical conductivity. Diphenyltin compounds can serve as precursors in the fabrication of such films.

Techniques like magnetron sputtering and spray pyrolysis are also used to deposit tin oxide thin films with controlled electrical and optical properties. Doping with elements like fluorine or boron can further enhance the conductivity and tune the optical band gap of SnO₂ films. While the search results primarily discuss the use of other tin precursors or doping agents for SnO₂ films, the role of organotin compounds like this compound as potential precursors in various deposition methods for optical and electronic films is implied by their use in related thin-film synthesis.

Interactive Table 3: Properties of Doped Tin Oxide Thin Films (Examples from Search Results)

| Material | Deposition Technique | Dopant | Key Properties | Source |

| SnO₂:F (FTO) | Magnetron Sputtering | Fluorine | Visible transmittance ~83%, Optical band-gap 3.80 eV, Resistivity 6.71 × 10⁻³ Ω·cm | |

| SnO₂:B | Spray Pyrolysis | Boron | Optical transmittance 65-87%, Optical gap 3.47-3.87 eV, n-type conductivity | |

| Al-doped SnOₓ | Reactive Co-sputtering | Aluminum | Optical transmittance ~97%, amorphous crystallinity |

The development of solution-processed inorganic metal oxide semiconductor materials, including tin oxide, is an active area of research for applications in thin-film transistors (TFTs) and transparent conductive oxides (TCOs).

Role in Specialized Coatings and Surface Functionalization

Organotin compounds, including those related to this compound, have historically been explored for their use in coatings, such as antifouling and antibacterial paints. While the direct use of this compound in these specific applications is not extensively detailed in the search results, the broader context of organotin chemistry in coatings and surface functionalization is evident.

Surface functionalization of materials is crucial for tailoring their properties for specific applications, such as enhancing lubrication, antimicrobial resistance, or adhesion. Organotin compounds can potentially be incorporated into coatings or used in surface modification processes to impart desired functionalities. The ability to form Sn-O linkages suggests a potential role in creating stable coatings or in functionalizing surfaces containing hydroxyl groups.

Exploration in Opto-Electronic Materials and Microelectronics

The opto-electronic properties of organotin(IV) complexes are influenced by the nature of the organic groups and anionic ligands attached to the tin atom. The presence of π-conjugated structures can lead to non-linear optical and electrical properties, making them potential candidates for optoelectronic devices. This compound, or complexes derived from diphenyltin precursors, can contribute to the development of materials for these applications.

Research has explored the use of pentacoordinated organotin(IV) complexes, synthesized from organotin oxides, in hybrid films for photovoltaic devices. These films, incorporating materials like PEDOT:PSS and graphene, have shown promising electrical and optical properties, including low energy gaps and space-charge-limited current conduction mechanisms.

The use of tin-doped indium oxide (ITO) nanoparticles in porous thin films for electrical transport and optical applications is another area where tin compounds play a role in optoelectronics and microelectronics. While this compound itself may not be a direct component in all such materials, its derivatives and related organotin compounds are part of the broader class of precursors investigated for these advanced applications.

Interactive Table 4: Opto-Electronic Properties of Materials Incorporating Organotin Complexes (Example)

| Material | Key Components | Onset Gap (eV) | Energy Gap (eV) | Hole Mobility (cm²/V·s) | Notes | Source |

| Hybrid film with pentacoordinated organotin(IV) complex | Organotin complex, PEDOT:PSS, Graphene | 1.85 | 3.53 | 2.62 × 10⁻² to 3.63 | Based on complex with phenyl substituent |

Theoretical studies using density functional theory (DFT) are employed to predict the spectral and geometric features, as well as electronic and nonlinear optical properties, of organotin compounds and their complexes, guiding their potential use in optical materials for microelectronics.

Environmental Fate and Degradation Pathways of Diphenyltin Species

Abiotic Degradation Mechanisms and Kinetics (e.g., Photodegradation to Inorganic Tin)

Abiotic processes play a significant role in the transformation of organotin compounds in the environment. Photodegradation, particularly through exposure to ultraviolet (UV) irradiation, is a key abiotic degradation mechanism for organotins, including phenyltin species nih.govcdc.govjournalwes.com. This process involves the cleavage of the tin-carbon bond cdc.gov.

Studies on the photodegradation of triphenyltin (B1233371) hydroxide (B78521) (TPTH) in aqueous solutions exposed to sunlight or UV light have shown degradation via the homolytic cleavage of the tin-carbon bond, leading to the formation of diphenyltin (B89523) oxide and further to a water-soluble polymeric tin species dcu.ie. Direct sunlight can cause the degradation of diphenyltin oxide to an inorganic tin salt gelest.com.

While hydrolysis is not considered a significant environmental fate process for organotin compounds under typical environmental conditions, photodegradation rates in water are influenced by environmental conditions cdc.gov. For butyltin compounds, UV degradation in water proceeds through sequential dealkylation, ultimately yielding inorganic tin researchgate.net.

Biotic Degradation Pathways and Microbial Metabolism of Organotin Compounds

Biotic degradation, primarily mediated by microorganisms such as bacteria, fungi, and algae, is a crucial process for the removal of organotin compounds from both aquatic and terrestrial ecosystems, especially in environments not exposed to direct sunlight elixirpublishers.comnih.govresearchgate.net. Microbial degradation involves the stepwise removal of organic groups from the tin atom, a process known as dealkylation or dephenylation in the case of phenyltins, eventually leading to the formation of inorganic tin elixirpublishers.comnih.govresearchgate.netpjoes.com.

Diphenyltin (DPT) and monophenyltin (MPT) are recognized as abiotic and biotic degradation products of triphenyltin (TPT) in the environment nih.gov. Microorganisms can slowly degrade TPT into inorganic tin via di- and monophenyltins nih.gov. Studies have demonstrated the degradation of TPT by specific bacterial strains, such as Pseudomonas chlororaphis, which catalyzes the stoichiometric dephenylation of TPT to DPT nih.gov. Another study identified Stenotrophomonas spp. as dominant bacteria in DPT degradation in freshwater samples researchgate.net.

Aerobic biodegradation is generally faster than anaerobic biodegradation for organotin compounds elixirpublishers.comresearchgate.net. The rate of microbial degradation can be influenced by environmental conditions, including pH, salinity, turbidity, light, oxygen, and temperature elixirpublishers.com. The concentration of organotin compounds can also affect biodegradation rates, as high concentrations may be toxic to bacteria elixirpublishers.com. While microbial degradation is a significant pathway, the exact enzymatic mechanisms for the degradation of TPT and other organotins are not fully understood nih.gov.

Environmental Persistence and Bioconcentration Characteristics in Aquatic and Terrestrial Systems

The persistence of organotin compounds in the environment varies depending on the specific compound and environmental matrix elixirpublishers.comcdc.gov. In sediment, organotins are generally considered persistent cdc.gov. Degradation rates in sediments are significantly slower than in water, with estimated half-lives of several years cdc.gov. Organotin compounds appear to be moderately persistent in water, with reported half-lives ranging from several days in freshwater to several weeks in seawater and estuarine locations, depending on the initial concentration dcceew.gov.au.

This compound may persist in the environment thermofisher.com. Organotin compounds can adsorb strongly to soil, and while leaching and transport in soil are possible, they are considered unlikely to occur significantly dcceew.gov.au. Degradation of organotins in soils can be slow, with half-lives estimated from 0.5 to 15 years in some forest soils researchgate.net. Degradation rates in soils are generally in the order of mono- ≥ di- > tri-substituted organotins researchgate.net.

Biomagnification, the uptake through the food chain, can also contribute to the accumulation of organotins in organisms elixirpublishers.com. Limited evidence of biomagnification for TBT in marine food chains has been reported, with typical biomagnification factors less than 10 canada.ca. Studies have detected diphenyltin (DPhT) in aquatic organisms, suggesting potential biomagnification for some organotin species researchgate.net.

Speciation Analysis of Organotin Degradation Products in Environmental Matrices

Speciation analysis is essential for identifying and quantifying different forms of organotin compounds and their degradation products in environmental samples rsc.orgresearchgate.net. This is important because the toxicity, mobility, and environmental fate of organotins are highly dependent on their specific chemical form researchgate.net.

Analytical methods for the speciation of organotin compounds in environmental matrices such as water, sediment, and biological tissues have been developed rsc.orgresearchgate.netepa.govnih.gov. Common techniques involve separation methods coupled with sensitive detectors. Liquid chromatography (LC) and gas chromatography (GC) are frequently used for separating organotin species rsc.orgepa.govperkinelmer.comcapes.gov.br. GC often requires derivatization to convert organotin species into more volatile compounds perkinelmer.comcapes.gov.br. LC offers the advantage of simplified sample preparation for the separation of organotin species perkinelmer.com.

Detection methods coupled with chromatography include inductively coupled plasma-mass spectrometry (ICP-MS), which provides element-specific detection rsc.orgresearchgate.netperkinelmer.com. Other detectors used include microwave-induced plasma atomic emission detection (MIP-AED) and mass spectrometry (MS) researchgate.netcapes.gov.br. Capillary electrophoresis (CE) coupled with time-of-flight mass spectrometry (TOF-MS) is another approach for the rapid separation and determination of organotin species, including diphenyltin, in water samples nih.gov.

Sample preparation techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are often employed to pre-concentrate organotin compounds from environmental matrices before analysis rsc.orgepa.govnih.govcapes.gov.br. These methods allow for the determination of various organotin species, including monobutyltin, dibutyltin (B87310), tributyltin, monophenyltin, diphenyltin, and triphenyltin rsc.orgperkinelmer.comcapes.gov.br.